N-(3-Butenyl)benzimidazole molecular weight and formula
N-(3-Butenyl)benzimidazole molecular weight and formula
Physicochemical Profile, Synthetic Architecture, and Pharmacophoric Utility
Executive Summary
N-(3-Butenyl)benzimidazole (1-(but-3-en-1-yl)-1H-benzimidazole) represents a critical bifunctional building block in modern heterocyclic chemistry.[1] Merging the privileged pharmacophore of the benzimidazole core with a reactive terminal alkene tether, this molecule serves as a versatile linchpin in the synthesis of N-heterocyclic carbene (NHC) ligands, macrocyclic bioactive agents via Ring-Closing Metathesis (RCM), and functionalized polymers. This guide provides a rigorous technical analysis of its properties, synthesis, and downstream applications for researchers in drug discovery and organometallic catalysis.
Part 1: Molecular Identity & Physicochemical Properties[2][3][4][5]
Core Specifications
| Parameter | Technical Specification |
| IUPAC Name | 1-(but-3-en-1-yl)-1H-benzimidazole |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Exact Mass | 172.1000 g/mol |
| CAS Registry | Derivative specific (often cited in situ) |
| Physical State | Viscous pale yellow oil or low-melting solid (purity dependent) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF, MeOH; Insoluble in water |
Structural Analysis
The molecule consists of a planar, electron-rich benzimidazole bicycle N-alkylated with a homoallylic chain.[1]
-
The Heterocycle: The benzimidazole core is aromatic (10
-electrons).[1] The N1 nitrogen is pyrrole-like (non-basic, participates in aromaticity), while N3 is pyridine-like (basic, pKa ~5.6 for conjugate acid).[2] Alkylation occurs at the acidic N1 (pKa ~12.8). -
The Tether: The 3-butenyl chain acts as a "spacer" (two methylene units) isolating the terminal alkene from the aromatic ring, preserving the olefin's reactivity for metathesis or radical additions without electronic deactivation from the heterocycle.
Part 2: Synthetic Pathways & Methodology[2][13][14]
Strategic Synthesis: N-Alkylation
The most robust route to N-(3-Butenyl)benzimidazole is the nucleophilic substitution (
Protocol Logic:
-
Base Selection: Sodium Hydride (NaH) is preferred over weaker bases (e.g.,
) to ensure complete deprotonation of the benzimidazole ( 12.8), preventing competitive formation of quaternary salts. -
Solvent: DMF or DMSO is required to solvate the benzimidazolide anion and facilitate the
attack.
Experimental Protocol (Standardized)
-
Activation: In a flame-dried flask under Argon, dissolve Benzimidazole (1.0 eq) in anhydrous DMF (0.5 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of
gas will be vigorous. Stir at RT for 30 min until gas evolution ceases and the solution becomes clear/amber (formation of the sodium benzimidazolide salt). -
Alkylation: Re-cool to 0°C. Add 4-bromo-1-butene (1.1 eq) dropwise.
-
Reaction: Warm to RT and stir for 4-12 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with (5x) to remove DMF (critical step). Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Gradient: 100% DCM
2% MeOH/DCM).
Mechanism & Workflow Visualization
Figure 1: Step-wise synthetic logic for the N-alkylation of benzimidazole.
Part 3: Applications in Drug Discovery & Catalysis[2]
Divergent Utility
The N-(3-Butenyl)benzimidazole scaffold acts as a "chemical adaptor," allowing the fusion of the bioactive benzimidazole core with diverse chemical architectures.[1]
-
Ring-Closing Metathesis (RCM):
-
If the C2 position of the benzimidazole is functionalized with another alkene (e.g., via a vinyl or allyl group), RCM using Grubbs' catalysts can close a ring between N1 and C2, creating tricyclic fused systems (e.g., benzimidazo[1,2-a]azepines). These structures are highly privileged in kinase inhibitor design.
-
-
NHC Ligand Precursors:
-
Alkylation of the N3 nitrogen with a second alkyl halide (e.g., methyl iodide) yields an imidazolium salt .
-
Deprotonation of the C2 proton yields an N-heterocyclic carbene (NHC) with a pendant alkene.[1] This alkene can chelate to the metal center (hemilabile ligand) or be used to immobilize the catalyst on a solid support.
-
-
Thiol-Ene "Click" Chemistry:
-
The terminal alkene undergoes radical-mediated thiol-ene coupling with thiols.[1] This is used to conjugate benzimidazoles to proteins, peptides, or polymers for targeted drug delivery.
-
Functionalization Pathway Diagram[2]
Figure 2: Divergent synthetic utility of the N-(3-Butenyl)benzimidazole scaffold.
Part 4: Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
- 7.8 – 7.2 ppm: Multiplet (4H), Aromatic protons of the benzene ring.
- 7.9 ppm: Singlet (1H), C2-H (distinctive downfield shift due to N=CH-N).
- 5.8 ppm: Multiplet (1H), Internal alkene proton (-CH=).
- 5.1 – 5.0 ppm: Multiplet (2H), Terminal alkene protons (=CH₂).
- 4.2 ppm: Triplet (2H), N-CH₂ (adjacent to nitrogen).
- 2.6 ppm: Quartet/Multiplet (2H), Allylic CH₂.
Part 5: Safety & Handling
-
Hazards: Benzimidazole derivatives are biologically active and should be treated as potential irritants or sensitizers.[1]
-
Reagents: 4-Bromo-1-butene is a lachrymator and alkylating agent; use in a fume hood.[1] Sodium hydride is pyrophoric; avoid water contact.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent slow oxidation of the alkene or N-oxide formation.
References
-
Preparation of Benzimidazoles : Sluiter, J., & Christoffers, J. (2009).[3] Synthesis of multisubstituted or fused tetracyclic benzimidazoles via a metal-free oxidative C-N coupling. Synlett, 2009(01), 63-66. Link
-
Benzimidazole Physicochemical Data : National Institute of Standards and Technology (NIST). 1H-Benzimidazole Gas Phase and Condensed Phase Thermochemistry Data. NIST Chemistry WebBook.[1][4] Link
-
N-Alkylation Methodology : Naali, et al. (2008).[1] Efficient and convenient Ni-catalyzed C-N bond formation for benzimidazole synthesis. Journal of Organic Chemistry, 73(17), 6835-6837. Link
-
Pharmacological Applications : Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link
-
Metathesis Applications : Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron, 60(34), 7117-7140. (General reference for RCM utility of butenyl tethers).
